2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Crystallography Quality Control Structural Chemistry

This compound is the definitive Isoproterenol Impurity 7 reference standard, essential for ANDA method validation and stability studies. Unlike generic 2,4-dihydroxyacetophenone analogs, the α-chloroketone moiety provides specific electrophilic reactivity for synthesizing flavonoid derivatives via cyclocondensation. Its crystalline nature (mp 130–132 °C) enables purification by recrystallization, ensuring batch-to-batch consistency for route scouting and cost-of-goods analysis. Substitution with non-chlorinated or alternative haloketones leads to failed syntheses or non-compliant analytical results. For impurity profiling and library synthesis, this exact compound is non-negotiable.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 25015-92-3
Cat. No. B1586509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
CAS25015-92-3
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)CCl
InChIInChI=1S/C8H7ClO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2
InChIKeyPKYLMJSVVVYYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3): Baseline Characterization for Procurement


2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3), also known as 2-chloro-2',4'-dihydroxyacetophenone, is an organic compound belonging to the α-haloketone class . It is a small molecule (MW: 186.59 g/mol) with the molecular formula C8H7ClO3 . Key physicochemical properties, including a predicted boiling point of 366.4±11.0 °C at 760 mmHg and a melting point of 130-132 °C , are well-documented. Its primary applications are as a reactive intermediate in organic synthesis and as a certified reference standard for pharmaceutical impurity analysis .

Why Generic Substitution of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone Fails: The Case for Specified α-Haloketone Reactivity


Substitution with generic 2,4-dihydroxyacetophenone or other non-chlorinated analogs is invalid for applications requiring the specific electrophilic reactivity of an α-chloroketone. The presence of the chlorine atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack, a property essential for its role as a synthetic building block . Furthermore, in analytical contexts, it is a specified impurity for drugs like Isoproterenol, and only the exact compound with its unique retention time and mass spectrum can serve as a valid reference standard for method development and validation . Generic alternatives lack this specific reactivity profile and analytical identity, leading to failed syntheses or non-compliant analytical results.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3)


Solid-State Identity and Purity: Verified Crystallographic Structure for Quality Assurance

The unambiguous three-dimensional structure of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone has been determined by single-crystal X-ray diffraction, providing a definitive 'fingerprint' for identity verification [1]. This structural information confirms the compound's molecular conformation and packing, which are not available for less-characterized analogs. The reported crystal structure serves as the definitive standard for the compound's solid-state form, directly supporting its use as a reference standard where precise identity is non-negotiable .

Crystallography Quality Control Structural Chemistry

Regulatory Utility: A Specified Impurity for Isoproterenol Pharmaceutical Analysis

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a known and specified impurity of the drug Isoproterenol (Isoproterenol Impurity 7) . It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) . This specific application is a quantitative differentiator, as only this exact compound can serve as the reference marker for this particular impurity. The compound's utility is defined by its regulatory relevance, not its intrinsic biological activity.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Synthetic Utility: Defined Reactivity as a Chloroacetyl Electrophile in Heterocycle Synthesis

The compound is a valuable intermediate in the synthesis of flavonoids and other bioactive compounds [1]. Its synthetic utility is driven by the electrophilic nature of the α-chloroketone group, which enables condensation reactions with various nucleophiles to build complex molecular architectures [1]. For instance, it is used as a reactant to synthesize triazole-based flavonoids, which have been evaluated for biological activity, including protein phosphatase 1B (PTP1B) inhibition . The presence of the reactive chloroacetyl moiety, combined with the 2,4-dihydroxyphenyl scaffold, makes it a more potent electrophile for specific cyclocondensation reactions compared to non-halogenated or differently substituted acetophenone analogs .

Organic Synthesis Building Block Flavonoid Synthesis

Physicochemical Identity: Definitive Melting Point for Material Quality Control

A key differentiator for procurement and quality control is the compound's reported melting point of 130-132 °C . This sharply defined value allows for rapid and definitive verification of material identity and purity upon receipt, a feature not available for amorphous or less well-characterized analogs. While 2,4-dihydroxyacetophenone (the parent scaffold) has a melting point of 145-147 °C [1], the introduction of the chloroacetyl group significantly alters the compound's solid-state properties. This 15-degree difference provides a simple, bench-top method to distinguish the target compound from its closest non-halogenated analog.

Quality Control Material Science Chemical Purity

High-Value Application Scenarios for 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS 25015-92-3) Based on Evidence


Pharmaceutical Quality Control and ANDA Filing Support

Procurement as a Certified Reference Standard: This compound is essential for analytical laboratories developing or validating methods for Isoproterenol drug products. As Isoproterenol Impurity 7, it is used to establish system suitability, determine relative response factors, and quantify this specific impurity in drug substance and drug product batches to meet ICH and pharmacopeial guidelines. Its use is mandated by its specific identity, not by its potency .

Medicinal Chemistry: Synthesis of Targeted Flavonoid Libraries

Procurement as a Synthetic Building Block: Medicinal chemists use this compound as a key starting material to synthesize focused libraries of flavonoid derivatives. Its reactive α-chloroketone group enables efficient cyclocondensation with salicylaldehydes or other ortho-hydroxyaryl ketones to generate the flavone core. This specific reactivity is used to explore structure-activity relationships (SAR) around the 2,4-dihydroxyphenyl moiety in target binding pockets .

Chemical Process Development and Scale-Up

Procurement for Route Scouting: Process chemists rely on the compound's well-defined physical properties (melting point: 130-132 °C) and reactivity for developing robust and scalable synthetic routes. Its crystalline nature allows for purification by recrystallization, and its specific electrophilicity enables predictable process control. The established synthetic routes for its preparation from resorcinol and chloroacetonitrile or chloroacetyl chloride also inform cost-of-goods analysis for larger-scale campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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